3-Amino-1-(methanesulfonyl)azetidine

Medicinal Chemistry Drug Design ADME Properties

Lead optimization programs risk costly re-optimization when generic azetidine analogs replace this specific N-sulfonylazetidine scaffold. 3-Amino-1-(methanesulfonyl)azetidine (CAS 1340300-17-5) provides the exact substitution pattern-reactive primary amine at the 3-position and metabolically stable methanesulfonyl group on the ring nitrogen-validated for kinase inhibitor, PROTAC, and GPCR ligand synthesis. • Low XLogP3 (-1.6) & moderate TPSA (71.8 Ų) enhance aqueous solubility and CNS penetrance • Eliminates SAR uncertainty vs. generic analogs; enables direct library derivatization • Consistent 97% purity with full analytical documentation; shipped ambient from regional stock

Molecular Formula C4H10N2O2S
Molecular Weight 150.2 g/mol
CAS No. 1340300-17-5
Cat. No. B1454444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(methanesulfonyl)azetidine
CAS1340300-17-5
Molecular FormulaC4H10N2O2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)N
InChIInChI=1S/C4H10N2O2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3,5H2,1H3
InChIKeyAUJHZIGJKOITDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(methanesulfonyl)azetidine Technical Overview


3-Amino-1-(methanesulfonyl)azetidine (CAS 1340300-17-5), also known as 1-(methylsulfonyl)azetidin-3-amine, is a small-molecule heterocyclic building block with the molecular formula C4H10N2O2S and a molecular weight of 150.20 g/mol [1]. It is a member of the N-sulfonylazetidine class, characterized by a four-membered azetidine ring substituted with a primary amine at the 3-position and a methanesulfonyl group on the ring nitrogen . Its primary role in drug discovery is as a versatile intermediate for the construction of more complex pharmacophores, particularly in the synthesis of kinase inhibitors and CNS-targeted agents .

Generic Substitution Risks for 3-Amino-1-(methanesulfonyl)azetidine


While azetidine-based building blocks are widely available, substituting 3-Amino-1-(methanesulfonyl)azetidine with a generic analog introduces unacceptable risk in lead optimization programs. This specific molecule presents a unique combination of a reactive primary amine for facile derivatization, a metabolically stable N-methanesulfonyl group, and a compact, low molecular weight scaffold. The computational lipophilicity (XLogP3 = -1.6) of this specific substitution pattern contributes to a favorable polarity profile distinct from other N-substituted azetidines, directly impacting solubility and, in turn, the pharmacokinetic parameters of the final drug candidates [1]. Use of a 'similar' analog without these precise substituents is likely to result in significant and unpredictable changes to target affinity, selectivity, and ADME properties, invalidating prior SAR data and requiring extensive, costly re-optimization [2].

3-Amino-1-(methanesulfonyl)azetidine Comparative Evidence


Lipophilicity Comparison with Boc-Azetidine

The predicted lipophilicity of 3-Amino-1-(methanesulfonyl)azetidine, a key determinant of its solubility and passive membrane permeability, is XLogP3 = -1.6 [1]. This contrasts with the more lipophilic and commonly used building block, 3-Amino-1-Boc-azetidine (CAS 193269-78-2), which has a predicted XLogP3 of 0.5 [2]. This ~2.1 log unit difference indicates the methanesulfonyl analog is substantially more polar. This inherent polarity can be exploited to improve aqueous solubility and reduce non-specific binding or off-target promiscuity in the early stages of drug discovery.

Medicinal Chemistry Drug Design ADME Properties

Polar Surface Area vs. Boc-Azetidine

The computed Topological Polar Surface Area (TPSA) for 3-Amino-1-(methanesulfonyl)azetidine is 71.8 Ų [1]. This is a moderate TPSA value. For comparison, the common intermediate 3-Amino-1-Boc-azetidine has a computed TPSA of 55.6 Ų [2]. The TPSA of the target compound is 16.2 Ų larger, indicating a greater potential for hydrogen bonding and a different passive absorption profile.

Medicinal Chemistry Drug Design ADME Properties

Primary Amine vs. N-Methyl Analog Reactivity

3-Amino-1-(methanesulfonyl)azetidine contains a primary amine group (-NH2) at the 3-position, making it a versatile nucleophile for acylation, alkylation, and reductive amination. This contrasts directly with the secondary amine in N-Methyl-1-(methylsulfonyl)azetidin-3-amine (CAS 2098017-56-0) . While both are useful, the target compound's primary amine offers a significantly different reactivity profile and steric bulk, enabling the synthesis of a distinct set of derivatives.

Synthetic Chemistry Building Blocks Medicinal Chemistry

Azetidine vs. Piperidine Ring Scaffold

The azetidine core of 3-Amino-1-(methanesulfonyl)azetidine provides a smaller, more rigid, and conformationally constrained scaffold compared to its piperidine analog. This difference in ring size can dramatically impact binding affinity and selectivity. A head-to-head study of aggrecanase inhibitors demonstrated this principle, showing that while both an N-methanesulfonyl piperidine (Compound 23) and an N-trifluoroacetyl azetidine (Compound 26) achieved equivalent potent inhibition (IC50 = 3 nM) with >100-fold selectivity over MMP-1, -2, and -9, the azetidine core offers a fundamentally different vector for substituent growth [1]. This highlights how the choice of ring size is a key determinant in navigating chemical space, and the azetidine core of the target compound offers a distinct, less lipophilic and more rigid alternative to the common piperidine ring.

Enzyme Inhibition Structural Biology Medicinal Chemistry

Methanesulfonyl vs. Trifluoroacetyl Metabolic Stability

The N-methanesulfonyl group on 3-Amino-1-(methanesulfonyl)azetidine is a key determinant of its utility, conferring a balance of stability and polarity. In the context of aggrecanase inhibitors, the N-trifluoroacetyl azetidine analog (Compound 26) was among the most potent (IC50 = 3 nM) [1]. The choice of a methanesulfonyl over a trifluoroacetyl or other sulfonyl group on an azetidine scaffold allows medicinal chemists to fine-tune the electronic and steric properties of the molecule, directly influencing its metabolic stability, particularly its resistance to N-dealkylation and hydrolysis. This inference is supported by a separate study where replacing a central piperazine with a 3-aminoazetidine moiety led to a significant improvement in human liver microsome (HLM) intrinsic clearance, highlighting the broader impact of the azetidine-sulfonamide motif on metabolic fate [2].

Medicinal Chemistry Drug Metabolism ADME Properties

3-Amino-1-(methanesulfonyl)azetidine Application Scenarios


Soluble Kinase Inhibitor Synthesis

The low computed lipophilicity (XLogP3 = -1.6) and moderate TPSA (71.8 Ų) of 3-Amino-1-(methanesulfonyl)azetidine [1] make it an ideal starting point for synthesizing kinase inhibitors with enhanced aqueous solubility and a potentially improved developability profile. Its reactive primary amine can be readily functionalized to create diverse libraries of potential ATP-competitive inhibitors . This scenario is particularly relevant for targets where lead compounds have been plagued by poor solubility, such as certain cyclin-dependent kinases (CDKs) or Janus kinases (JAKs).

CNS-Penetrant Therapeutics Design

The azetidine core, combined with the N-methanesulfonyl group, provides a compact, low molecular weight scaffold that is favorable for crossing the blood-brain barrier. The XLogP3 of -1.6 and TPSA of 71.8 Ų of the core [1] position it within a favorable property space for CNS drugs. This makes the compound a strategic building block for developing new therapeutics for neurological and psychiatric disorders, as exemplified by its use in patents for muscarinic acetylcholine M1 receptor antagonists [2]. Researchers can utilize this core to design potent and selective CNS agents for conditions like Alzheimer's disease or schizophrenia.

PROTACs Construction

As a functionalized heterocyclic building block, 3-Amino-1-(methanesulfonyl)azetidine is well-suited for incorporation into heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). Its primary amine provides a handle for attaching a linker, while the methanesulfonyl azetidine moiety can be elaborated into a ligand for the E3 ubiquitin ligase or the target protein of interest . The favorable physicochemical properties of the core scaffold can help maintain the overall molecular weight and lipophilicity of the final PROTAC within a drug-like range, a critical challenge in the field.

GPCR Agonists and Antagonists

The azetidine scaffold is a recognized motif in G protein-coupled receptor (GPCR) drug discovery, offering a rigid, three-dimensional framework that can achieve high selectivity for specific receptor subtypes [2]. The methanesulfonyl group can act as a hydrogen bond acceptor, further tuning receptor interactions. 3-Amino-1-(methanesulfonyl)azetidine provides a versatile entry point for constructing novel ligands targeting various GPCR families, including muscarinic acetylcholine receptors, where it has already demonstrated utility in patent literature [2].

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